Synthesis and Characterization of 1,3-Oxazinan-2-imine Hydrochloride: A Comprehensive Guide
Synthesis and Characterization of 1,3-Oxazinan-2-imine Hydrochloride: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-Oxazinan-2-imine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details a robust synthetic protocol, emphasizing the underlying chemical principles and critical safety considerations, particularly concerning the use of hazardous reagents. Furthermore, a thorough characterization workflow is presented, outlining the application of modern spectroscopic techniques—NMR, FTIR, and Mass Spectrometry—to ensure structural verification and purity assessment of the final product. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic entities.
Introduction: The Rationale for 1,3-Oxazinan-2-imine Scaffolds
Heterocyclic compounds form the bedrock of modern pharmacology. Among these, structures containing the 1,3-oxazinane motif are valued for their conformational pre-organization and potential as bioisosteres for other functional groups. The introduction of an exocyclic imine functionality at the 2-position creates a cyclic guanidine-like moiety, a privileged scaffold known for its diverse biological activities. Chiral 1,3-oxazinan-2-ones, closely related structures, are recognized as valuable intermediates for synthesizing pharmaceutical compounds and amino alcohols.[1][2] The hydrochloride salt of 1,3-Oxazinan-2-imine enhances its stability and aqueous solubility, making it more amenable to handling and biological screening.
This guide moves beyond a simple recitation of steps, focusing on the causality behind the chosen methodology. The synthesis described herein employs a classical yet highly effective cyclization strategy involving 3-aminopropanol and cyanogen bromide. This approach is favored for its reliability and the ready availability of starting materials.
Synthesis Methodology
The synthesis of 1,3-Oxazinan-2-imine hydrochloride is achieved through a two-step process: (1) the cyclization of 3-aminopropanol with cyanogen bromide to form the free base, and (2) subsequent salt formation with hydrochloric acid.
Principle and Mechanism
The core of the synthesis is a von Braun-type reaction, which typically involves the reaction of amines with cyanogen bromide.[3][4] In this intramolecular variant, the reaction proceeds through two key mechanistic steps:
-
N-Cyanation: The primary amine of 3-aminopropanol acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This results in the formation of an N-cyano intermediate and the displacement of the bromide ion.
-
Intramolecular Cyclization: The terminal hydroxyl group of the N-cyano intermediate then performs a nucleophilic attack on the nitrile carbon. This 6-exo-tet cyclization is entropically favored and results in the formation of the six-membered 1,3-oxazinan-2-imine ring. The reaction is driven by the formation of the stable heterocyclic system.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 3-Aminopropanol | C₃H₉NO | 75.11 | ≥99% | Sigma-Aldrich |
| Cyanogen Bromide | CBrN | 105.92 | ≥97% | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |
| Hydrochloric Acid | HCl | 36.46 | 2M in Et₂O | Acros Organics |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Grade | VWR |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ≥97% | Alfa Aesar |
Detailed Step-by-Step Protocol
The following protocol is a self-validating system. Successful synthesis relies on the strict exclusion of moisture and adherence to safety protocols.
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopropanol (1.0 eq) in anhydrous diethyl ether (100 mL) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve cyanogen bromide (1.05 eq) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel. Add the cyanogen bromide solution dropwise to the stirred solution of 3-aminopropanol over a period of 1 hour. A white precipitate (amine hydrobromide salt) will form.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours. Then, remove the ice bath and let the mixture warm to room temperature, stirring overnight (approx. 16 hours).
-
Workup and Extraction: Filter the reaction mixture to remove the precipitate. Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Extract the aqueous layers with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1,3-oxazinan-2-imine free base, typically as a viscous oil.
-
Salt Formation: Dissolve the crude oil in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether (1.1 eq) dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether and dry under high vacuum to afford the final product, 1,3-Oxazinan-2-imine hydrochloride.
Critical Safety Precautions: Handling Cyanogen Bromide
Cyanogen bromide is a highly toxic, corrosive, and moisture-sensitive solid.[5][6][7] It can be fatal if inhaled, swallowed, or absorbed through the skin.[8] All manipulations must be performed in a certified chemical fume hood.
| Hazard | Mitigation and PPE | Emergency Procedure |
| High Toxicity | Work in a well-ventilated chemical fume hood. Use a dedicated workspace. Avoid generating dust.[5][9] | Inhalation: Move victim to fresh air immediately and call for emergency medical transport.[8] Administer 100% oxygen if trained.[8] |
| Skin/Eye Contact | Wear chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., Natural Rubber, Neoprene).[5][7] Double-gloving is recommended.[9] | Skin: Immediately brush off any solid, remove contaminated clothing, and rinse with copious amounts of water for at least 15 minutes.[5][6] Eyes: Flush with water for at least 15 minutes, holding eyelids open.[5] |
| Reactivity | Store in a cool, dry, well-ventilated area away from acids, water, and oxidizing agents.[7][9] Contact with acids or water can release highly toxic hydrogen cyanide (HCN) gas.[5][7] | Spills: Evacuate the area. Cover the spill with dry sand or absorbent material. DO NOT use water.[7][8] Decontaminate the area with a hypochlorite solution.[5] |
| Waste Disposal | All contaminated materials (gloves, pipette tips, glassware) must be collected in a specifically designated and labeled hazardous waste container for cyanogen bromide.[5] | Follow institutional guidelines for hazardous waste disposal. |
Characterization of the Final Product
Structural confirmation of 1,3-Oxazinan-2-imine hydrochloride is achieved through a combination of spectroscopic methods. The expected data is summarized below.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Molecular Weight: 136.58 g/mol [10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a solvent like D₂O or DMSO-d₆. The protonated imine nitrogen and the amine protons will be exchangeable in D₂O.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.2 | br s | 2H | -C(=NH₂ ⁺)- | Protons on the protonated imine nitrogen, broad due to quadrupole moment of N and exchange. |
| ~8.5 | br s | 1H | -O-C-NH - | Amine proton within the ring. |
| ~4.2 | t | 2H | -CH₂ -O- | Methylene group adjacent to the electron-withdrawing oxygen atom. |
| ~3.4 | t | 2H | -CH₂ -NH- | Methylene group adjacent to the ring nitrogen. |
| ~1.9 | p | 2H | -CH₂-CH₂ -CH₂- | Central methylene group, appears as a pentet due to coupling with adjacent CH₂ groups. |
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~158.0 | C =N | Imine carbon, highly deshielded. Similar to carbonyl carbons in related oxazinanones.[12] |
| ~65.0 | -C H₂-O- | Carbon adjacent to oxygen. |
| ~40.0 | -C H₂-NH- | Carbon adjacent to nitrogen. |
| ~22.0 | -CH₂-C H₂-CH₂- | Alkane-like central carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify key functional groups present in the molecule. The sample can be analyzed as a KBr pellet.
Table 4: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
|---|---|---|---|
| 3300-3100 | N-H Stretch | -NH₂⁺, -NH- | Strong, broad absorption due to multiple N-H bonds and hydrogen bonding. |
| 2950-2850 | C-H Stretch | Aliphatic CH₂ | Medium to strong, sharp peaks.[13] |
| ~1670 | C=N Stretch | Imine/Amidinium | Strong, sharp peak. The C=N stretch in imines typically appears in the 1690-1640 cm⁻¹ range.[14] |
| ~1250 | C-O Stretch | C-O-C ether | Strong peak. |
| ~1100 | C-N Stretch | Aliphatic amine | Medium intensity peak. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique.
Table 5: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion | Rationale |
|---|---|---|
| 101.07 | [M+H]⁺ | Mass of the free base (C₄H₈N₂O, MW=100.12) plus a proton. This would be the molecular ion peak. |
| 123.05 | [M+Na]⁺ | Adduct of the free base with sodium. |
The fragmentation pattern would likely involve the loss of small neutral molecules such as ammonia (NH₃) or ethylene (C₂H₄), and cleavage of the oxazinane ring.
Discussion and Field-Proven Insights
-
Choice of Solvent: Diethyl ether is an excellent choice for this reaction as it is unreactive towards the reagents and allows for easy precipitation and isolation of both the intermediate hydrobromide salt and the final hydrochloride product.
-
Stoichiometry: A slight excess of cyanogen bromide is used to ensure complete consumption of the starting 3-aminopropanol.
-
Temperature Control: Maintaining a low temperature during the addition of cyanogen bromide is crucial to control the exothermic reaction and minimize the formation of side products.
-
Troubleshooting: If the final yield is low, ensure all reagents and solvents were rigorously dried, as cyanogen bromide hydrolyzes in the presence of water to inactive species.[15] Incomplete reaction can be addressed by extending the reaction time at room temperature.
-
Alternative Routes: While this method is robust, other synthetic strategies for related 1,3-oxazinanes exist, such as palladium-catalyzed cycloadditions or rearrangements of isoxazolidines.[16] However, for this specific target, the described method offers a direct and efficient pathway.
Conclusion
This guide has detailed a reliable and well-characterized method for the synthesis of 1,3-Oxazinan-2-imine hydrochloride. By providing a rationale for the experimental choices, a step-by-step protocol, comprehensive characterization data, and critical safety information, this document serves as an authoritative resource for chemists. The successful application of this methodology will enable researchers to access this valuable heterocyclic scaffold for further investigation in drug discovery and chemical biology.
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